2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound is a heterocyclic hybrid molecule combining a thieno[3,2-d]pyrimidinone core with a 1,3,4-thiadiazole moiety via a sulfanyl-acetamide linker. The thienopyrimidinone scaffold is substituted with methyl groups at positions 3 and 6, while the thiadiazole ring bears an ethylsulfanyl group at position 3. The ethylsulfanyl group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S4/c1-4-22-14-18-17-12(25-14)16-9(20)6-23-13-15-8-5-7(2)24-10(8)11(21)19(13)3/h7H,4-6H2,1-3H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISZBWFFDKUTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex molecule that belongs to the class of thienopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure
The structure of the compound can be broken down into two main components:
- Thienopyrimidine moiety : This part contributes to the biological activity through its ability to interact with various biological targets.
- Thiadiazole side chain : This addition enhances the compound's pharmacological properties.
Biological Activity Overview
Research has indicated that thienopyrimidine derivatives exhibit significant biological activities including:
- Antimicrobial Activity : Various studies have demonstrated that similar thienopyrimidine compounds possess potent antibacterial and antifungal properties.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related thienopyrimidines found that compounds with a similar structural framework demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains including Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4c | 12 | E. coli |
| 4e | 8 | S. aureus |
| 5c | 16 | M. tuberculosis |
| 5e | 10 | B. subtilis |
These findings suggest that the presence of a thienopyrimidine ring is crucial for antimicrobial efficacy .
Anticancer Activity
The anticancer potential of similar compounds was assessed through various in vitro assays. For instance, derivatives were tested against several cancer cell lines including breast and lung cancer cells. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis.
Case Study: Anticancer Efficacy
In a specific case study involving a derivative of the thienopyrimidine scaffold:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry assays.
Toxicity Assessment
Toxicity evaluations are critical for determining the safety profile of new compounds. Hemolytic assays conducted on the most potent antimicrobial agents indicated low toxicity levels up to a concentration of 200 µmol/L. This suggests a favorable safety margin for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include:
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 686771-26-6) Key Differences:
- Core substitution: A 4-methylphenyl group replaces the 3,6-dimethyl substituents on the thienopyrimidinone ring.
- Thiadiazole substitution : A methyl group at position 5 instead of ethylsulfanyl.
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide Key Differences:
- Core structure: Benzothiophene replaces thienopyrimidinone.
- Substituents: A pyrazole-amino group on the thiadiazole instead of ethylsulfanyl.
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Differences :
- Core structure: Thiazolo[3,2-a]pyrimidine instead of thieno[3,2-d]pyrimidinone.
- Substituents : A dichlorophenyl-pyrazole group and ester functionality.
Electronic and Steric Properties
The higher logP and reduced polar surface area of the target compound suggest superior membrane permeability compared to CAS 686771-26-6 but lower solubility than the benzothiophene analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
